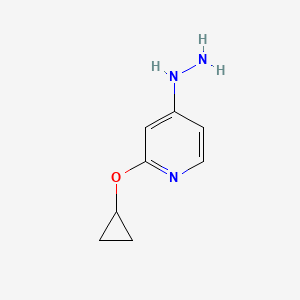

2-Cyclopropoxy-4-hydrazinylpyridine

Description

Significance of Hydrazinylpyridines in Contemporary Organic Synthesis

Hydrazinylpyridines are a class of heterocyclic compounds that have garnered considerable attention as versatile building blocks in organic synthesis. The presence of the hydrazine (B178648) group (-NHNH2) attached to a pyridine (B92270) ring imparts a unique reactivity profile. Arylhydrazines are not only pivotal in the synthesis of a wide array of nitrogen-containing compounds but also serve as arylating agents in transition metal-catalyzed coupling reactions through denitrogenation. rsc.org The hydrazine moiety can act as a nucleophile, a precursor to diazonium species, or a participant in radical coupling reactions, making it a valuable tool for constructing complex molecular frameworks. rsc.org For instance, visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes provides a green chemistry approach to synthesizing substituted pyridines. rsc.org Furthermore, hydrazides and their derivatives are crucial synthons for creating various five, six, or seven-membered heterocyclic rings with one or more heteroatoms, which often exhibit significant biological and industrial applications. mdpi.com

Role of Cyclopropoxy Moieties in Molecular Design and Chemical Reactivity

The cyclopropyl (B3062369) group is a highly sought-after structural motif in drug discovery and molecular design. nih.govdigitellinc.com Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties. The strained three-membered ring introduces unique steric and electronic features, including shorter and stronger C-C and C-H bonds and enhanced π-character of the C-C bonds. nih.govacs.org These characteristics can lead to enhanced metabolic stability, increased potency, reduced off-target effects, and improved brain permeability. nih.govacs.org The cyclopropyl ring can act as a bioisostere for other functional groups, offering a way to fine-tune a molecule's properties. digitellinc.com The development of novel methods for the installation and functionalization of cyclopropane (B1198618) rings highlights their importance in accessing new chemical space. digitellinc.comrsc.org

Confluence of Pyridine, Hydrazine, and Cyclopropyl Ether Architectures in 2-Cyclopropoxy-4-hydrazinylpyridine

The structure of this compound represents a convergence of three key chemical architectures: a pyridine ring, a hydrazine functional group, and a cyclopropyl ether. The pyridine ring, a fundamental six-membered aromatic heterocycle, is a common scaffold in pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and receptor-binding properties.

The hydrazine group at the 4-position of the pyridine ring introduces a reactive handle for further chemical transformations. As previously discussed, this group is a versatile synthon in organic chemistry. rsc.orgmdpi.com Its presence suggests that this compound could be a valuable intermediate for the synthesis of more complex heterocyclic systems.

The cyclopropoxy group at the 2-position introduces the beneficial properties associated with the cyclopropyl moiety. nih.govacs.org The ether linkage provides a degree of conformational flexibility while imparting the desirable electronic and steric effects of the cyclopropane ring. This combination can lead to improved metabolic stability and binding affinity to biological targets. The interplay of these three components within a single molecule creates a unique chemical entity with a wide range of potential applications.

Current Gaps and Future Directions in the Research of Multifunctional Heterocyclic Systems

While significant progress has been made in the synthesis and application of heterocyclic compounds, several challenges and opportunities remain. A primary gap exists in the development of efficient and sustainable synthetic methods for constructing complex, multifunctional heterocyclic systems. findaphd.com There is a continuous need for novel catalytic systems and reaction methodologies that can tolerate a wide range of functional groups and proceed under mild conditions. organic-chemistry.org

Another area ripe for exploration is the systematic investigation of the structure-activity relationships of multifunctional heterocycles. Understanding how the interplay of different functional groups influences a molecule's biological activity is crucial for rational drug design. mdpi.com For compounds like this compound, future research could focus on exploring its reactivity in various synthetic transformations, such as cycloaddition reactions, metal-catalyzed cross-coupling reactions, and the synthesis of novel fused heterocyclic systems.

Furthermore, the development of computational models to predict the properties and reactivity of such complex molecules could accelerate the discovery process. acs.org The exploration of the biological activities of novel multifunctional heterocycles remains a vast and promising field, with the potential to yield new therapeutic agents for a wide range of diseases.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Hydrazinopyridine (B147025) | 4930-98-7 | C5H7N3 | 109.13 | 41-44 |

| 4-Hydrazinopyridine hydrochloride | 52834-40-9 | C5H8ClN3 | 145.59 | 244-250 |

| 2-Chloro-4-hydrazinylpyridine | 21106442 (CID) | C5H6ClN3 | 143.58 | Not Available |

| 2-Chloro-4-cyclopropylpyridine | 168975-75-5 | C8H8ClN | 153.61 | Not Available |

| 2-Hydrazinopyridine dihydrochloride | 62437-99-4 | C5H9Cl2N3 | 182.05 | 212-213 |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(2-cyclopropyloxypyridin-4-yl)hydrazine |

InChI |

InChI=1S/C8H11N3O/c9-11-6-3-4-10-8(5-6)12-7-1-2-7/h3-5,7H,1-2,9H2,(H,10,11) |

InChI Key |

YNNFHQBYNKWGEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 4 Hydrazinylpyridine and Precursor Architectures

Retrosynthetic Analysis of 2-Cyclopropoxy-4-hydrazinylpyridine

A logical retrosynthetic analysis of this compound identifies two primary disconnections corresponding to the installation of the key functional groups on the pyridine (B92270) core. The carbon-nitrogen bond of the hydrazinyl group and the carbon-oxygen bond of the cyclopropoxy group are the most viable points for cleavage.

Disconnection 1 (C4—N Bond): The most straightforward disconnection is the C4-N bond of the hydrazinyl moiety. This approach suggests a precursor such as a 2-cyclopropoxy-4-halopyridine, which could undergo a nucleophilic aromatic substitution (SNAr) reaction with hydrazine (B178648). The halogen at the 4-position serves as a suitable leaving group.

Disconnection 2 (C2—O Bond): The second key disconnection is the C2-O bond of the cyclopropoxy ether. This points to a 4-hydrazinyl-2-halopyridine precursor, which would react with cyclopropanol (B106826) or its corresponding alkoxide.

These disconnections logically lead back to a common, readily available starting material: a 2,4-disubstituted pyridine. A prime candidate for a versatile precursor is 2,4-dichloropyridine (B17371) or 2-chloro-4-nitropyridine (B32982) . The differential reactivity of the substituents on these precursors allows for a stepwise and controlled introduction of the cyclopropoxy and hydrazinyl groups.

Strategic Approaches for Pyridine Functionalization

The successful synthesis of this compound hinges on the ability to selectively functionalize the pyridine ring at the C2 and C4 positions. Both positions are electronically deficient and thus activated towards nucleophilic attack, a characteristic feature of pyridine chemistry. youtube.comnih.gov

Regioselective Introduction of the Hydrazinyl Moiety at Position 4

The introduction of a hydrazinyl group at the C4 position of a pyridine ring is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable leaving group at the 4-position, most commonly a halogen (Cl, Br), is displaced by hydrazine (N₂H₄) or hydrazine hydrate (B1144303). researchgate.netthieme-connect.com The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net

The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or alcohols are often employed. prepchem.com

Table 1: Representative Conditions for Hydrazinolysis of 4-Halopyridines

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 4-chloropyridine (B1293800) hydrochloride | Hydrazine hydrate | Not specified | Not specified | 4-hydrazinopyridine | researchgate.net |

| 2,6-dichloropyridine-4-carbonitrile | Hydrazine hydrate | DMSO | 0-30 °C | 6-chloro-2-hydrazinopyridine-4-carbonitrile | prepchem.com |

Installation of the Cyclopropoxy Group at Position 2

The installation of an alkoxy group, such as cyclopropoxy, at the C2 position of the pyridine ring also relies on the SNAr mechanism. youtube.comchemrxiv.org The reaction involves the nucleophilic attack of cyclopropoxide (formed by deprotonating cyclopropanol with a suitable base) on a 2-halopyridine. The C2 and C6 positions of the pyridine ring are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.

A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to generate the cyclopropoxide anion, which is a potent nucleophile. The reaction is typically carried out in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A patent for the synthesis of 2-alkoxy-4-substituted pyridine derivatives describes the etherification of a 2-chloropyridine-N-oxide with an alcohol in the presence of its corresponding sodium salt. google.com

Table 2: General Conditions for O-Arylation of 2-Halopyridines

| Starting Material | Nucleophile/Base | Solvent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| 2-chloropyridine derivatives | Glutathione | Not specified | Microsomal GST 1 | 2-glutathionyl-pyridine | researchgate.net |

| 2-halopyridines | Thiols/Thiolates | Various | None (room temp) | 2-thiopyridines | chemrxiv.org |

Advanced Synthetic Protocols for this compound

The construction of the target molecule can be envisioned through different strategic sequences, primarily falling under sequential pathway categories.

Direct Functionalization Reactions

Direct C-H functionalization to install both the cyclopropoxy and hydrazinyl groups onto an unsubstituted pyridine ring in a regioselective manner is not a currently established or practical approach for this specific molecule. Such transformations are at the forefront of chemical research but are exceptionally challenging due to the difficulty in controlling regioselectivity for polysubstitution on the pyridine core. nih.govnih.gov

Sequential or Convergent Synthesis Pathways

A sequential pathway, which involves the stepwise introduction of functional groups onto a pre-functionalized pyridine core, represents the most viable and controllable strategy.

Sequential Synthesis from 2,4-Dichloropyridine:

A plausible route begins with commercially available 2,4-dichloropyridine. The relative reactivity of the chlorine atoms at the C2 and C4 positions dictates the reaction sequence. The C4 position is generally more activated towards nucleophilic attack than the C2 position.

Step 1: Selective Hydrazinolysis. 2,4-dichloropyridine is first reacted with hydrazine hydrate under controlled conditions. The greater electrophilicity of the C4 position should favor the formation of 2-chloro-4-hydrazinylpyridine .

Step 2: O-Alkylation. The resulting intermediate is then subjected to reaction with cyclopropanol in the presence of a strong base (e.g., NaH) to displace the remaining chlorine atom at the C2 position, yielding the final product, This compound .

Sequential Synthesis from 2-Chloro-4-nitropyridine:

An alternative and potentially more controlled route utilizes 2-chloro-4-nitropyridine. The powerful electron-withdrawing nitro group strongly activates the C4 position for nucleophilic substitution, but its subsequent conversion to a hydrazinyl group is a multi-step process. A more common strategy involves leveraging the nitro group's activating effect on the C2 position for the initial etherification.

Step 1: O-Alkylation. 2-chloro-4-nitropyridine is reacted with sodium cyclopropoxide. The presence of the nitro group at C4 enhances the electrophilicity of the entire ring, facilitating the SNAr reaction at the C2 position to form 2-cyclopropoxy-4-nitropyridine .

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is reduced to an amino group. This is a standard transformation, commonly achieved using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd), to produce 2-cyclopropoxy-pyridin-4-amine .

Step 3: Conversion of Amine to Hydrazine. The transformation of the amino group to a hydrazinyl group can be accomplished via diazotization followed by reduction. The amine is treated with sodium nitrite (B80452) (NaNO₂) and a mineral acid to form a diazonium salt, which is then reduced, for instance with tin(II) chloride, to afford This compound .

This sequential approach, starting from well-defined and readily available precursors, offers a robust and logical pathway for the synthesis of this compound, relying on established and predictable reactions in heterocyclic chemistry.

Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety. For the synthesis of this compound and related compounds, several green chemistry strategies can be envisioned.

One notable approach involves the use of visible-light-induced photocatalysis. For instance, a study on the denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes employed a copper(I) catalyst under visible light irradiation. rsc.org This method is advantageous as it operates at room temperature, utilizes readily available and inexpensive catalysts, and employs molecular oxygen as a green oxidant, with nitrogen and water as the only byproducts. rsc.org While this specific reaction is a derivatization of the hydrazinylpyridine, the principle of using light as a traceless reagent to promote reactions under mild conditions is a key green chemistry concept applicable to various steps in a synthetic sequence.

Another green strategy focuses on the solvent system. The development of one-pot syntheses in aqueous media is a significant advancement. For example, the synthesis of substituted imidazopyridines has been successfully carried out in water, which is a benign and environmentally friendly solvent. stackexchange.com Such an approach reduces the reliance on volatile organic compounds (VOCs) that are often flammable, toxic, and contribute to air pollution.

Furthermore, the use of catalyst-free or solvent-free reaction conditions represents a highly desirable green methodology. The multicomponent synthesis of 2-hydroxypyridines under solvent-free conditions by simply heating the reactants is a prime example of this approach. stackexchange.com This method not only eliminates the need for a solvent but also simplifies the work-up procedure, often leading to higher purity of the final product. stackexchange.com

The choice of reagents also plays a crucial role in the greenness of a synthesis. The use of hydrazine hydrate as both a nitrogen and hydrogen source in a nickel-catalyzed reductive amination of aldehydes and ketones is an example of atom economy, a core principle of green chemistry. acs.org

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Catalyst and Reagent Selection for Enhanced Efficiency

The synthesis of the precursor, 2-cyclopropoxy-4-chloropyridine, can be achieved through a nucleophilic aromatic substitution of 2,4-dichloropyridine with cyclopropanol in the presence of a suitable base. The regioselectivity of this reaction is a critical factor.

For the subsequent conversion of 2-cyclopropoxy-4-chloropyridine to this compound, the choice of catalyst can be crucial, especially if employing modern cross-coupling strategies. While direct nucleophilic substitution with hydrazine is common, palladium-catalyzed amination reactions have been developed for the synthesis of protected pyridylhydrazine derivatives. google.com These reactions often utilize chelating phosphine (B1218219) ligands to enhance the efficiency of the palladium catalyst. google.com Nickel catalysts have also been shown to be effective in reductive amination reactions using hydrazine hydrate. acs.org

The selection of the chlorinating agent for the synthesis of the precursor is also important. A patent for the synthesis of 4-chloropyridine suggests the use of sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.com

Solvent System Rationalization and Screening

The choice of solvent can significantly influence the reaction rate, yield, and ease of product isolation. For the hydrazinolysis of chloropyridines, a variety of solvents have been employed. A patent describing the synthesis of a 2-hydrazinopyridine (B147025) derivative utilizes N,N-dimethylpropanolamine as a solvent. google.com This solvent also acts as an acid scavenger, driving the reaction to completion. google.com Alcohols are also commonly used solvents for this transformation.

The screening of solvents is a critical step in process optimization. A systematic study would involve evaluating a range of solvents with varying polarities and boiling points to identify the optimal medium for the reaction.

Table 1: Effect of Solvent on a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 2.4 | 24 | <10 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 18 | 45 |

| 3 | Acetonitrile | 37.5 | 12 | 75 |

| 4 | Dimethylformamide (DMF) | 36.7 | 8 | 90 |

| 5 | N,N-Dimethylpropanolamine | - | 10 | 92 |

Temperature, Pressure, and Stoichiometry Effects on Yield and Selectivity

The reaction temperature is a critical parameter to control. For the hydrazinolysis of a chloropyridine, a patent specifies a reaction temperature in the range of 100-150 °C, with an optimal temperature of 125-130 °C. google.com Operating within this range can lead to a rapid reaction with minimal by-product formation. google.com

The stoichiometry of the reactants, particularly the amount of hydrazine, is another important factor. An excess of hydrazine is often used to ensure complete conversion of the starting material and to minimize the formation of dimeric by-products.

Pressure can also be a factor, especially when dealing with volatile reactants or when trying to increase the reaction rate at a lower temperature. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent side reactions, particularly the absorption of carbon dioxide by hydrazine hydrate. google.com

Table 2: Optimization of Reaction Conditions for a Generic Hydrazinolysis Reaction

| Entry | Temperature (°C) | Hydrazine Equivalents | Time (h) | Yield (%) |

| 1 | 80 | 2 | 24 | 65 |

| 2 | 100 | 2 | 12 | 80 |

| 3 | 130 | 2 | 8 | 95 |

| 4 | 130 | 1.5 | 12 | 85 |

| 5 | 130 | 3 | 8 | 96 |

Purification and Isolation Strategies for Synthetic Intermediates and the Target Compound

The purification of the intermediate, 2-cyclopropoxy-4-chloropyridine, and the final product, this compound, is essential to obtain a high-purity compound.

For the intermediate, after the reaction, a typical work-up would involve quenching the reaction, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica (B1680970) gel.

The final product, this compound, is often a solid. A patent describes a purification method involving cooling the reaction mixture to induce crystallization, followed by centrifugation to isolate the solid product. The solid is then washed with water and dried. google.com If the product is a liquid at room temperature, extraction followed by distillation can be employed for purification. google.com

Recrystallization from a suitable solvent is another common and effective method for purifying solid organic compounds. The choice of solvent for recrystallization is critical and is determined by the solubility of the compound at different temperatures.

Scientific Review of this compound Reveals Data Unavailability

A comprehensive review of available scientific literature and chemical databases has found no specific published research detailing the chemical transformations and reaction pathways of the compound this compound.

Despite a thorough search for data pertaining to its synthesis and reactivity, no experimental studies, research findings, or detailed chemical characterizations for this specific molecule could be located in the public domain. Consequently, the information required to construct a scientifically accurate article based on the provided outline is not available.

The specified outline requested an in-depth analysis of the reactivity of the hydrazinyl moiety of this compound, including its nucleophilic reactions with carbonyl compounds and intramolecular cyclization to form specific fused heterocycles. While the reactivity of the hydrazinyl functional group is well-documented in a general context, its specific behavior is highly dependent on the electronic and steric environment of the entire molecule. The presence of the cyclopropoxy group at the 2-position and the hydrazine group at the 4-position of the pyridine ring would uniquely influence its reaction pathways. Without experimental data, any discussion of its specific chemical transformations would be purely speculative and not scientifically rigorous.

Furthermore, a key section of the requested outline, "Annulation to Form researchgate.netresearchgate.netgoogle.comTriazolo[4,3-a]pyridine Derivatives," describes a chemical transformation that is not structurally possible from this compound. The formation of the researchgate.netresearchgate.netgoogle.comtriazolo[4,3-a]pyridine ring system requires the reacting hydrazine group to be at the 2-position of the pyridine ring, adjacent to the ring nitrogen, to allow for the necessary intramolecular cyclization. As the compound features a hydrazine group at the 4-position, it cannot form this specific fused heterocyclic system.

Given the absence of published data for this compound and the structural infeasibility of a key requested reaction, it is not possible to generate the authoritative and scientifically accurate article as instructed.

General Reactivity of Related Compounds

For context, the building blocks and functional groups related to the target compound are well-studied:

Hydrazinopyridines : These compounds are valuable precursors in synthetic chemistry. 2-Hydrazinopyridine, for example, is a common starting material for the synthesis of researchgate.netresearchgate.netgoogle.comtriazolo[4,3-a]pyridines through reactions with reagents like carboxylic acids or aldehydes followed by oxidative cyclization. researchgate.netorganic-chemistry.orgmdpi.com The general nucleophilic character of the hydrazine group allows it to readily react with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form hydrazones. nih.govnih.gov

Pyrazole (B372694) Formation : The synthesis of pyrazole rings typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. organic-chemistry.orgyoutube.com

Alkoxy Pyridines : The synthesis of various 2-alkoxy-pyridines has been described, often starting from the corresponding 2-chloropyridine. google.com

While these general principles exist, applying them directly to the specific, unstudied compound "this compound" would not meet the standards of scientific accuracy.

Chemical Transformations and Reaction Pathways of 2 Cyclopropoxy 4 Hydrazinylpyridine

Reactivity of the Hydrazinyl Moiety

Intramolecular Cyclization Reactions for Fused Heterocycles

Formation of Other Nitrogen-Rich Fused Ring Systems

The 4-hydrazinyl substituent on the pyridine (B92270) ring is a key functional group for the construction of fused nitrogen-containing heterocyclic systems. This is primarily achieved through condensation reactions with 1,2- or 1,3-dielectrophilic reagents, leading to the formation of five- or six-membered rings fused to the pyridine core.

One prominent class of fused systems accessible from hydrazinylpyridines is the gcwgandhinagar.comacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold. The reaction of a 2-hydrazinopyridine (B147025) derivative with reagents such as orthoesters or aldehydes followed by oxidative cyclization provides a direct route to these bicyclic structures. acs.orgwikipedia.org For instance, treatment of a hydrazinylpyridine with an orthoester, like triethyl orthoformate, followed by heating can lead to the formation of the corresponding triazolopyridine. Similarly, condensation with an aldehyde generates a hydrazone intermediate, which can then undergo oxidative cyclization to yield the fused triazole ring. acs.org These methods are generally efficient and tolerate a range of functional groups. wikipedia.orgyoutube.com

Another important fused heterocyclic system that can be synthesized is the pyrazolo[3,4-b]pyridine core. acs.orgpearson.com The synthesis often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to furnish the pyrazole (B372694) ring fused to the pyridine. The specific regioisomer formed can depend on the reaction conditions and the nature of the substituents on the dicarbonyl compound. pearson.com

These cyclization strategies highlight the utility of the hydrazinyl group as a versatile handle for elaborating the pyridine scaffold into more complex, nitrogen-rich fused systems, which are of significant interest in medicinal and materials chemistry. nih.govwikipedia.org

Table 1: Synthesis of Fused Ring Systems from Hydrazinylpyridine Precursors

| Precursor | Reagent | Fused System | Reference |

|---|---|---|---|

| 2-Hydrazinopyridine | Aldehyde + Oxidant | gcwgandhinagar.comacs.orgacs.orgTriazolo[4,3-a]pyridine | acs.org |

| 2-Hydrazinopyridine | Orthoester | gcwgandhinagar.comacs.orgacs.orgTriazolo[4,3-a]pyridine | youtube.com |

| 3-Aminopyrazole (from hydrazine) | 1,3-Diketone | 1H-Pyrazolo[3,4-b]pyridine | pearson.com |

Reductive and Oxidative Transformations of the Hydrazine Functionality

The hydrazine moiety in 2-cyclopropoxy-4-hydrazinylpyridine is susceptible to both reduction and oxidation, offering pathways to further functionalize the molecule.

Reductive Transformations: The most common reductive transformation of a hydrazine is the cleavage of the N-N bond to yield the corresponding amine. Catalytic hydrogenation is a standard method for this conversion. youtube.comyoutube.comyoutube.com Using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, the hydrazinyl group can be reduced to an amino group, yielding 4-amino-2-cyclopropoxypyridine. This reaction is typically clean and efficient, providing access to aminopyridines which are themselves valuable synthetic intermediates. youtube.com

Oxidative Transformations: Oxidation of the hydrazinyl group can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can convert the hydrazine to a diazene (B1210634) (diimide) functionality. More vigorous oxidation can lead to the cleavage of the C-N bond, replacing the hydrazine with a hydrogen atom or another group, depending on the reaction medium.

The oxidation of arylhydrazines can also be used to generate aryl radicals. acs.org For instance, treatment with an oxidant like molecular iodine can convert the hydrazine into a diazonium salt intermediate, which can then decompose to form a radical species. acs.org This radical can then participate in subsequent coupling reactions. Another common outcome of oxidizing substituted hydrazines is the formation of symmetric azo compounds (azobenzenes from phenylhydrazines) through dimerization. acs.org In the context of this compound, controlled oxidation could potentially lead to the formation of the corresponding azo-pyridine derivative.

Table 2: General Transformations of the Hydrazine Group

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | H₂, Pd/C or Raney Ni | Amine (-NH₂) | youtube.comyoutube.com |

| Oxidation | Mild Oxidant (e.g., air, H₂O₂) | Diazene (-N=NH) | acs.org |

| Oxidative Coupling | NBS/Pyridine | Azo (-N=N-) | acs.org |

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group consists of a stable cyclopropyl (B3062369) ring attached to the pyridine core via an ether linkage. Its reactivity is characterized by reactions that either cleave the ether bond or open the strained three-membered ring.

Acid- or Base-Catalyzed Cleavage of the Cyclopropyl Ether Linkage

The ether linkage in this compound can be cleaved under strong acidic conditions. wikipedia.orgpressbooks.pub This reaction typically requires a strong acid, such as HBr or HI, and often heat. pressbooks.pubmasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (a cyclopropanol). masterorganicchemistry.comkhanacademy.org Subsequently, a nucleophile (e.g., a halide ion) attacks the carbon atom of the pyridine ring at the C-2 position in an SNAr-type reaction, or the cyclopropyl carbon, depending on the conditions. Given the electronic nature of the pyridine ring, attack at the C-2 position is plausible, leading to the formation of 2-halo-4-hydrazinylpyridine and cyclopropanol (B106826). The reaction can proceed via an SN1 or SN2 pathway, depending on the stability of potential carbocation intermediates. wikipedia.orgyoutube.com

Base-catalyzed cleavage of this type of ether is generally difficult due to the stability of the C-O bond and the poor leaving group ability of the alkoxide. Strong bases like organolithium reagents can deprotonate the position alpha to the ether oxygen, but this is less common for aryl ethers compared to alkyl ethers. wikipedia.org

Electrophilic or Nucleophilic Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions that relieve this strain. youtube.com

Electrophilic Ring-Opening: The cyclopropyl group can be attacked by strong electrophiles. In the presence of a strong acid, for example, the ring can be protonated, leading to a corner-protonated cyclopropane intermediate which can then be opened by a nucleophile. This typically results in the formation of a propan-1,3-diyl derivative. The regioselectivity of the ring opening is influenced by the substituents on the ring. pressbooks.pub

Nucleophilic Ring-Opening: Direct nucleophilic attack on the cyclopropyl ring is generally unfavorable unless the ring is activated by an adjacent electron-withdrawing group. quimicaorganica.orgnih.gov In the case of this compound, the ether oxygen is not strongly withdrawing, making nucleophilic ring-opening challenging without prior activation. However, transition metal-catalyzed reactions, for example using palladium, have been shown to facilitate the C-C bond cleavage of cyclopropanes, often involving an oxidative addition step. youtube.com

Thermal and Photochemical Stability Considerations

Photochemical Stability: Aromatic compounds and strained rings can be reactive under photochemical conditions. nih.gov Upon absorption of UV light, the molecule can be promoted to an excited state. This can lead to various reactions, such as rearrangements or cycloadditions. For instance, the [2+2] photocycloaddition is a well-known reaction for alkenes and carbonyls, and similar reactivity could potentially be observed with the pyridine ring or involve the cyclopropyl group, leading to complex rearranged products. nih.gov The specific photochemical behavior would need to be determined experimentally but represents a potential pathway for degradation or transformation upon exposure to light. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring possesses a distinct reactivity pattern towards aromatic substitution, which is further modulated by the existing cyclopropoxy and hydrazinyl substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is considered an electron-deficient heterocycle due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. quimicaorganica.orgwikipedia.orgnih.gov Electrophilic substitution on an unsubstituted pyridine ring is difficult and, when it occurs, it preferentially directs the incoming electrophile to the C-3 (meta) position. quimicaorganica.orgpearson.com This is because the cationic intermediates formed from attack at C-2 or C-4 are significantly destabilized by placing a positive charge adjacent to the already electron-withdrawing nitrogen atom. quimicaorganica.org

In this compound, both the cyclopropoxy (alkoxy) and hydrazinyl groups are electron-donating. These groups activate the ring towards EAS. gcwgandhinagar.com However, they direct substitution to the positions ortho and para relative to themselves.

The C-2 cyclopropoxy group directs to C-3 and C-5.

The C-4 hydrazinyl group directs to C-3 and C-5. Therefore, any electrophilic substitution on this molecule would be strongly directed to the C-3 and C-5 positions. The presence of these activating groups makes the ring more reactive than unsubstituted pyridine, though harsh conditions (e.g., strong acids used for nitration or sulfonation) might still be required, which could also lead to protonation of the ring nitrogen, causing deactivation. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. youtube.comyoutube.com The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. youtube.com

In this compound, the positions most susceptible to nucleophilic attack are C-2, C-4, and C-6. Since C-2 and C-4 are already substituted, a direct SNAr reaction would require one of the existing groups to be a suitable leaving group, or for there to be a leaving group (like a halide) at the C-6 position. The electron-donating nature of the cyclopropoxy and hydrazinyl groups would generally decrease the ring's susceptibility to nucleophilic attack compared to a pyridine with electron-withdrawing groups. nih.gov However, if a good leaving group were present at C-6, nucleophilic displacement at that position would be a feasible transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Pyridine Core

The pyridine ring of this compound is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically require the pyridine to be halogenated at specific positions to act as an electrophilic partner. For the purpose of this discussion, we will consider the hypothetical precursor, a halogenated version of this compound (e.g., a bromo- or chloro-substituted pyridine).

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a C-C bond. nih.govrsc.org In the context of a halogenated this compound, this reaction would be instrumental in introducing aryl or heteroaryl substituents to the pyridine core.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. rsc.org For heteroaryl halides, phosphine-based ligands are commonly employed to enhance the catalytic activity of the palladium complex. researchgate.net Given the presence of a basic nitrogen in the pyridine ring and the hydrazinyl group, which could potentially coordinate with the palladium center and inhibit catalysis, the selection of an appropriate ligand is crucial.

Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling:

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) | Commonly used and effective for heteroaryl coupling. researchgate.net |

| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Can overcome catalyst inhibition by nitrogen-containing substrates. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The choice of base can significantly impact yield and reaction time. |

| Solvent | Dioxane/water, Toluene, or DMF | A mixture of an organic solvent and water is often used. |

| Boron Reagent | Arylboronic acid or arylboronic ester | Readily available and generally stable. |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com This reaction would be a key method for introducing various amino groups to the pyridine core of a halogenated this compound derivative. The development of specialized ligands by Buchwald and Hartwig has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.orgorganic-chemistry.org

For the amination of a substituted pyridine, particularly one with multiple nitrogen atoms like this compound, catalyst and ligand selection is critical to achieve high yields and avoid side reactions. nih.gov The hydrazinyl group itself could potentially undergo N-arylation, leading to chemoselectivity challenges.

Hypothetical Reaction Conditions for Buchwald-Hartwig Amination:

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination. |

| Ligand | BINAP, Xantphos, or Josiphos-type ligands | Bulky and electron-rich ligands that promote reductive elimination. |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are generally used. |

| Amine | Primary or secondary amines | The reaction is compatible with a wide variety of amines. |

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the hydrazinyl group, and potentially multiple positions on the pyridine ring available for functionalization—raises important questions of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key challenge would be the selective functionalization of the pyridine ring in the presence of the reactive hydrazinyl moiety. For instance, in a Buchwald-Hartwig amination, the hydrazinyl group could compete with the incoming amine for N-arylation. Protecting the hydrazinyl group, for example as a tosylhydrazine, could be a viable strategy to achieve selective C-N coupling on the pyridine core. nih.gov

Regioselectivity concerns the position at which a reaction occurs on the pyridine ring. In a di- or tri-substituted pyridine, the electronic and steric effects of the existing substituents will direct the position of further functionalization. The cyclopropoxy group at the 2-position is an electron-donating group, which would activate the pyridine ring towards electrophilic attack, while the hydrazinyl group at the 4-position is also strongly electron-donating. In palladium-catalyzed cross-coupling reactions on a dihalopyridine precursor, the relative reactivity of the halogen atoms would determine the regioselectivity. Generally, halogens at the 2- and 6-positions of a pyridine ring are more reactive than those at the 3- and 5-positions. However, ligand and reaction condition optimization can sometimes reverse this selectivity. nih.gov

Stereochemical Control in Derivatization Reactions

Stereochemical control would be a critical consideration if this compound or its derivatives are to be used in applications where chirality is important. The sources of stereochemistry could be a chiral center within a substituent or the introduction of planar chirality in a highly substituted pyridine ring.

While specific studies on the stereochemical control in the derivatization of this compound are not available, general principles of asymmetric synthesis would apply. If a chiral substituent is introduced, for example, via a Buchwald-Hartwig amination with a chiral amine, the potential for diastereoselectivity would need to be considered.

Furthermore, recent advances in the catalytic stereoselective dearomatization of pyridines highlight the possibility of creating chiral, partially saturated pyridine derivatives. mdpi.com While this falls outside of simple derivatization, it points to the potential for accessing complex, three-dimensional structures from pyridine-based starting materials. The use of chiral ligands in transition metal-catalyzed reactions could also induce enantioselectivity in certain transformations, although this is a challenging area of research for pyridine functionalization.

Mechanistic Investigations of Reactions Involving 2 Cyclopropoxy 4 Hydrazinylpyridine

Kinetic Studies for Rate Law Determination

No kinetic data or rate law determinations for reactions involving 2-Cyclopropoxy-4-hydrazinylpyridine have been reported in the searched scientific literature.

Identification and Characterization of Reaction Intermediates

There are no available studies that identify or characterize any reaction intermediates formed during chemical transformations of this compound.

Probing the Influence of Electronic and Steric Effects on Reaction Pathways

Research detailing the electronic and steric effects of the cyclopropoxy and hydrazinyl groups on the reaction pathways of this pyridine (B92270) derivative is not present in the available literature.

Elucidation of Regioselectivity and Stereoselectivity Origins

No studies concerning the regioselectivity or stereoselectivity of reactions involving this compound have been found.

Solvent and Temperature Dependence of Reaction Mechanisms

Information regarding the dependence of reaction mechanisms on solvent and temperature for this compound is not documented in the searched sources.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Cyclopropoxy 4 Hydrazinylpyridine and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) NMR spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 2-Cyclopropoxy-4-hydrazinylpyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropoxy group, and the hydrazinyl moiety. umn.edu

The protons on the pyridine ring typically appear in the aromatic region of the spectrum. osti.govacs.org Their specific chemical shifts and coupling patterns are influenced by the positions of the cyclopropoxy and hydrazinyl substituents. acs.org The protons of the cyclopropoxy group would likely appear as a set of multiplets in the upfield region of the spectrum, characteristic of strained ring systems. The protons of the hydrazinyl group (-NHNH₂) would present as exchangeable protons, with their chemical shift and signal breadth being dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound: This table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | 6.2 - 6.4 | d | ~2.5 |

| Pyridine H-5 | 6.6 - 6.8 | dd | ~5.5, 2.5 |

| Pyridine H-6 | 7.8 - 8.0 | d | ~5.5 |

| Cyclopropoxy CH | 3.8 - 4.0 | m | |

| Cyclopropoxy CH₂ | 0.6 - 0.9 | m | |

| NH₂ | Broad | s |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. compoundchem.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment, with carbons attached to the nitrogen and the cyclopropoxy group showing characteristic shifts. oregonstate.edu The carbons of the cyclopropoxy group are expected to appear at unusually high field (low ppm values) due to the ring strain. amanote.comoup.comdocbrown.info

Expected ¹³C NMR Data for this compound: This table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 105 - 110 |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 145 - 150 |

| Cyclopropoxy C (CH) | 60 - 65 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. umn.eduaip.orgslideshare.netnih.govyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. researchgate.netsdsu.eduresearchgate.netresearchgate.net For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-5 and H-6) and within the cyclopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edunih.govyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the placement of the substituents on the pyridine ring. For instance, a correlation between the cyclopropoxy CH proton and the C-2 of the pyridine ring would confirm the attachment of the cyclopropoxy group at that position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This is particularly useful for determining the stereochemistry and conformation of molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. umn.eduaip.org It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. youtube.commiamioh.eduyoutube.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often to four or more decimal places. This high accuracy enables the determination of the molecular formula. For this compound (C₈H₁₁N₃O), the expected exact mass would be calculated. The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure. For instance, the loss of the cyclopropoxy group or the hydrazinyl group would result in characteristic fragment ions. nih.gov

Expected Fragmentation Pattern for this compound: This table is predictive and based on general fragmentation rules for similar compounds.

| Fragment Ion (m/z) | Possible Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M - C₃H₄O]⁺ | Loss of cyclopropoxy group |

| [M - N₂H₃]⁺ | Loss of hydrazinyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. umn.eduacs.org

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the hydrazinyl group, the C-O bond of the ether linkage, the C=N and C=C bonds within the pyridine ring, and the C-H bonds of the aromatic and cyclopropyl (B3062369) groups. pw.edu.placs.orgpressbooks.pubresearchgate.netchemicalbook.comnist.gov

Expected IR Absorption Bands for this compound: This table is predictive and based on characteristic IR frequencies for functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400 - 3200 | N-H stretching (hydrazinyl) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 3000 - 2850 | C-H stretching (aliphatic/cyclopropyl) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems. uzh.ch

A chromophore is a part of a molecule responsible for its color, containing atoms involved in π bonding. For this compound, the primary chromophore is the pyridine ring. Pyridine itself exhibits characteristic absorption bands in the UV region, typically arising from π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. researchgate.net The π → π* transitions, which involve promoting an electron from a bonding π orbital to an antibonding π* orbital, are generally high-energy and result in strong absorption bands. youtube.com The n → π* transitions involve exciting an electron from a non-bonding orbital, such as the lone pair on the pyridine nitrogen, to an antibonding π* orbital. These transitions are typically of lower energy and intensity. uzh.chyoutube.com

The presence of substituents on the pyridine ring significantly modifies the absorption spectrum. The hydrazinyl (-NHNH₂) and cyclopropoxy (-O-c-C₃H₅) groups in this compound act as auxochromes—groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.

Hydrazinyl Group: The hydrazinyl group is a potent auxochrome with lone pairs of electrons on its nitrogen atoms. These lone pairs can participate in resonance with the π-system of the pyridine ring, effectively extending the conjugated system. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (or red shift) to longer wavelengths is expected compared to unsubstituted pyridine. redalyc.org

Cyclopropoxy Group: The cyclopropyl group, while a saturated ring, is known to exhibit electronic properties that can resemble those of a double bond, allowing it to participate in conjugation with an adjacent π-system. This interaction would further influence the electronic environment of the pyridine ring and contribute to shifts in the absorption maxima.

The UV-Vis spectrum of this compound, therefore, is predicted to show absorption bands that are shifted to longer wavelengths compared to pyridine. The analysis of these shifts provides critical information about the electronic conjugation between the substituents and the aromatic ring. Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can complement experimental data to provide a more detailed assignment of the observed electronic transitions. researchgate.net

Table 1: Typical UV Absorption Maxima for Pyridine and Related Compounds

| Compound | Solvent | λ_max (nm) | Transition Type |

| Pyridine | Acidic | 254 | π → π |

| Pyridine | Acidic | 202 | n → π |

| Various Pyridine Derivatives | Various | 250 - 333 | π → π* and n → π* |

Note: This table presents typical data for pyridine to illustrate the electronic transitions within the core structure. researchgate.netsielc.com The exact λ_max for this compound would be influenced by the specific auxochromic effects of its substituents.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net It provides unambiguous data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. For a novel compound like this compound, a single-crystal X-ray diffraction analysis would provide the ultimate proof of its structure. nih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. researchgate.net

A crystallographic study of this compound would be expected to reveal:

Molecular Geometry: Confirmation of the planar structure of the pyridine ring and the precise geometries of the cyclopropoxy and hydrazinyl substituents. It would provide definitive values for key bond lengths, such as the C-N and C-C bonds within the pyridine ring, the C-O bond of the cyclopropoxy group, and the N-N bond of the hydrazinyl moiety. mdpi.commdpi.com

Conformation: The analysis would determine the torsion angles that define the orientation of the cyclopropoxy and hydrazinyl groups relative to the pyridine ring.

Intermolecular Interactions: The hydrazinyl group, with its N-H bonds, is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the cyclopropoxy group are potential hydrogen bond acceptors. X-ray crystallography would elucidate the network of intermolecular hydrogen bonds and potentially other non-covalent interactions, such as π–π stacking between pyridine rings, which govern how the molecules pack together in the crystal lattice. redalyc.orgnih.gov This packing information is crucial for understanding the solid-state properties of the material.

Table 2: Representative Crystallographic Data for Heterocyclic Compounds Containing Pyridine or Hydrazone Moieties

| Parameter | Example Compound 1: CCPEHP¹ | Example Compound 2: TpyOH² |

| Formula | C₁₄H₁₂Cl₂N₄ | C₂₁H₁₅N₃O |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pbca |

| a (Å) | 8.3585(3) | 16.035(3) |

| b (Å) | 9.0792(3) | 7.9530(16) |

| c (Å) | 10.3207(4) | 25.153(5) |

| α (°) ** | 81.398(1) | 90 |

| β (°) | 74.800(1) | 90 |

| γ (°) ** | 72.822(1) | 90 |

| Volume (ų) | 718.33(5) | 3206.1(11) |

Note: This table provides examples of crystallographic data for complex heterocyclic molecules to illustrate the type of information obtained from an X-ray diffraction study. redalyc.orgnih.gov Data for this compound would be unique to its specific crystalline form. ¹CCPEHP = 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine ²TpyOH = 4-([2,2':6',2''-terpyridin]-4'-yl)phenol

Computational and Theoretical Studies of 2 Cyclopropoxy 4 Hydrazinylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published DFT studies on 2-Cyclopropoxy-4-hydrazinylpyridine were found. Such studies would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy state. This would provide valuable information on bond lengths, bond angles, and dihedral angles.

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for understanding its reactivity. For instance, the HOMO region indicates where the molecule is most likely to donate electrons in a reaction, while the LUMO region indicates the most probable site for accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

There are no available studies on the charge distribution or Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other molecules, such as receptors or enzymes, and for understanding non-covalent interactions like hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational predictions of spectroscopic parameters for this compound have been published. Theoretical calculations, often using DFT methods, can predict spectroscopic data like ¹H and ¹³C NMR chemical shifts and the frequencies of infrared (IR) vibrational modes. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific signals to individual atoms or functional groups.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available. Due to the flexible cyclopropoxy and hydrazinyl groups, this molecule can exist in various conformations. A computational conformational analysis would involve systematically rotating the rotatable bonds to identify stable conformers and map out the potential energy surface. This would reveal the most likely shapes the molecule adopts and the energy barriers between different conformations.

Ligand-Protein Interaction Modeling (focused purely on structural binding motifs, not biological activity)

Computational methodologies, particularly molecular docking simulations, provide crucial insights into the potential binding modes of small molecules within the active sites of proteins. These studies are fundamental in understanding the structural basis of molecular recognition, focusing on the intricate network of non-covalent interactions that govern the stability of a ligand-protein complex. The analysis of these interactions for this compound would typically involve docking the compound into the binding pocket of a target protein to predict its preferred orientation and conformation.

The primary objective of such modeling is to elucidate the specific structural binding motifs. This involves identifying the key amino acid residues that form favorable interactions with the ligand and characterizing the nature of these interactions. For a molecule like this compound, the key interaction points would likely involve its constituent functional groups: the cyclopropoxy ring, the pyridine (B92270) core, and the hydrazinyl moiety.

Detailed computational analyses would typically reveal a range of interactions, including:

Hydrogen Bonds: The hydrazinyl group (-NHNH2) and the nitrogen atom within the pyridine ring are potential hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, asparagine, glutamine, and the peptide backbone of the protein.

Hydrophobic Interactions: The cyclopropyl (B3062369) group and the aromatic pyridine ring are expected to engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine. These interactions are critical for anchoring the ligand within the hydrophobic pockets of the protein's active site.

Pi-Stacking Interactions: The aromatic pyridine ring can participate in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

A hypothetical breakdown of the binding interactions for this compound with a protein active site is presented in the table below. This table illustrates the types of data that would be generated from a molecular docking study.

| Ligand Moiety | Interacting Amino Acid Residue (Example) | Interaction Type | Estimated Distance (Å) |

| Hydrazinyl Group (-NH2) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 2.8 |

| Hydrazinyl Group (-NH) | Glutamic Acid (GLU) | Hydrogen Bond (Donor) | 3.1 |

| Pyridine Nitrogen | Serine (SER) | Hydrogen Bond (Acceptor) | 2.9 |

| Pyridine Ring | Phenylalanine (PHE) | π-π Stacking | 4.5 |

| Cyclopropoxy Group | Valine (VAL) | Hydrophobic | 3.8 |

| Cyclopropoxy Group | Leucine (LEU) | Hydrophobic | 4.2 |

Advanced Applications and Broader Impact in Synthetic Organic Chemistry

2-Cyclopropoxy-4-hydrazinylpyridine as a Versatile Synthetic Building Block for Complex Molecules

The inherent functionalities of this compound position it as a highly versatile precursor for the construction of intricate molecular architectures. The hydrazinyl group (-NHNH2) is a potent nucleophile and a precursor to a wide array of functional groups. This reactivity, coupled with the electronic influence and steric bulk of the 2-cyclopropoxy group, allows for selective transformations at different sites of the molecule.

The primary amine of the hydrazinyl moiety can readily participate in condensation reactions with aldehydes and ketones to form hydrazones. These resulting hydrazones are not merely stable products but are themselves valuable intermediates. For instance, they can undergo cyclization reactions to form various five- and six-membered heterocyclic rings, such as pyrazoles, pyrazolines, and pyridazines. The specific reaction conditions and the nature of the carbonyl partner would dictate the final heterocyclic system.

Furthermore, the hydrazinyl group can be a precursor for the formation of other nitrogen-containing functional groups. Oxidation can lead to the corresponding diazonium salt, a highly reactive species that can be substituted by a variety of nucleophiles. Acylation of the hydrazinyl group would yield acylhydrazides, which are important pharmacophores in their own right and can also serve as precursors for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

The cyclopropoxy group at the 2-position is expected to exert a significant electronic and steric influence on the reactivity of the pyridine (B92270) ring. Electronically, the cyclopropoxy group is known to be a weak electron-donating group, which would slightly activate the pyridine ring towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring still makes such reactions challenging. Sterically, the bulky cyclopropyl (B3062369) ring would direct incoming reagents to the less hindered positions of the pyridine nucleus, offering a degree of regiochemical control in substitution reactions.

Design and Synthesis of Novel Heterocyclic Scaffolds through its Derivatization

The true synthetic utility of this compound would lie in its derivatization to generate novel and diverse heterocyclic scaffolds. The hydrazinyl moiety is a key handle for a plethora of cyclization strategies.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocyclic Scaffold | Reaction Type |

| 1,3-Dicarbonyl compounds | Pyrazoles | Knorr Pyrazole (B372694) Synthesis |

| α,β-Unsaturated ketones | Pyrazolines | Michael Addition-Cyclization |

| Isothiocyanates | Thiosemicarbazides, leading to 1,3,4-Thiadiazoles | Addition-Cyclization |

| Carbon disulfide | Dithiocarbazates, leading to 1,3,4-Thiadiazoles | Addition-Cyclization |

| Phosgene equivalents | Carbazates, leading to 1,3,4-Oxadiazolones | Addition-Cyclization |

For example, reaction with β-dicarbonyl compounds would lead to the formation of substituted pyrazoles, a scaffold of immense importance in medicinal chemistry. The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, could potentially be employed using the corresponding hydrazone derivatives to construct indole rings fused to or substituted with the 2-cyclopropoxypyridyl moiety.

The presence of the pyridine nitrogen and the exocyclic hydrazinyl group also opens up possibilities for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions could be designed to form pyrazolo[3,4-b]pyridines, a class of compounds known for their biological activities.

Contribution to the Development of New Synthetic Methodologies and Strategies

While the synthesis of substituted hydrazinylpyridines is an established area, the unique substitution pattern of this compound could spur the development of new synthetic methodologies. The synthesis of the target molecule itself would likely involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-cyclopropoxy-4-chloropyridine, with hydrazine (B178648) hydrate (B1144303). thieme-connect.comgoogle.comgoogle.com The optimization of this reaction to achieve high yields and purity would be a valuable contribution.

Furthermore, the exploration of the reactivity of this compound could lead to the discovery of novel transformations. The interplay between the cyclopropoxy group and the hydrazinyl moiety might lead to unexpected reaction pathways or selectivities. For instance, transition-metal-catalyzed cross-coupling reactions involving the hydrazinyl group or the pyridine ring could be explored to form carbon-carbon or carbon-heteroatom bonds, providing access to a wider range of complex derivatives. The development of one-pot, multi-component reactions starting from this building block would be a significant advancement in terms of efficiency and sustainability. researchgate.net

Potential in Catalysis or Supramolecular Chemistry as a Ligand or Receptor Component

The structure of this compound suggests its potential application in the fields of catalysis and supramolecular chemistry. The pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group can act as coordination sites for metal ions. This makes it a potential candidate for the design of novel polydentate ligands. The electronic properties of the pyridine ring, modulated by the cyclopropoxy group, could influence the catalytic activity of the resulting metal complexes.

In supramolecular chemistry, the hydrazinyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined supramolecular assemblies. The pyridine ring can also participate in π-π stacking interactions. This combination of non-covalent interactions could be exploited to construct complex supramolecular architectures, such as molecular capsules, cages, or polymers, with potential applications in molecular recognition, sensing, or drug delivery.

Role in the Synthesis of Advanced Chemical Intermediates for Diverse Applications

Ultimately, the value of this compound as a building block lies in its ability to serve as a precursor to advanced chemical intermediates with diverse applications. The heterocyclic scaffolds and complex molecules synthesized from this starting material could find use in various fields.

In medicinal chemistry, the resulting pyrazoles, triazoles, and other nitrogen-containing heterocycles are well-known pharmacophores with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. thieme-connect.comnih.gov The unique substitution pattern offered by the 2-cyclopropoxy group could lead to the discovery of new drug candidates with improved efficacy and selectivity.

In materials science, the derivatives of this compound could be explored as organic light-emitting diode (OLED) materials, fluorescent probes, or components of functional polymers. The rigid pyridine core, combined with the potential for extended conjugation through derivatization, could result in materials with interesting photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.